2-Ethylhexylamine hydrochloride

描述

Contextualization of Alkyl Amine Hydrochlorides in Chemical Science

Alkyl amine hydrochlorides are a class of organic salts formed through the reaction of an alkyl amine with hydrochloric acid. nih.gov This protonation of the amino group results in the formation of an ammonium (B1175870) cation and a chloride anion. These salts generally exhibit increased water solubility compared to their free amine counterparts and are stable, crystalline solids at room temperature. chemicalbook.com

In the broader context of chemical science, alkyl amine hydrochlorides serve diverse functions. They are frequently used as precursors or intermediates in organic synthesis. chemicalbook.com The hydrochloride form can protect the amine functionality during a reaction, with the free amine being easily regenerated by treatment with a base. Furthermore, their properties as surfactants and their role in the formation of micelles make them valuable in colloid and surface science. Some alkylammonium halides are also investigated for their role in directing the crystal structure of inorganic materials, such as in the synthesis of perovskites and metal-organic frameworks. mdpi.com

Significance and Research Rationale for 2-Ethylhexylamine (B116587) Hydrochloride Studies

The significance of 2-ethylhexylamine hydrochloride in academic research often stems from the properties of its parent amine, 2-ethylhexylamine. 2-Ethylhexylamine is a versatile intermediate used in the synthesis of a wide range of chemicals, including corrosion inhibitors, surfactants, rubber chemicals, and pharmaceuticals. chemicalbook.comnih.gov The hydrochloride salt can be a convenient form for handling, storage, and certain synthetic applications of the amine.

Research into this compound is driven by its potential applications as a reactant or reagent. For instance, it is used in the preparation of N-alkyl carbamates. The branched alkyl chain of the 2-ethylhexyl group imparts specific steric and solubility characteristics to its derivatives, influencing their performance in various applications. The study of such compounds contributes to a deeper understanding of structure-property relationships in areas like materials science and synthetic chemistry.

Structure

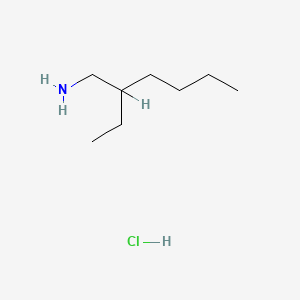

2D Structure

属性

IUPAC Name |

2-ethylhexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.ClH/c1-3-5-6-8(4-2)7-9;/h8H,3-7,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWRGTDFPPYRAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885345 | |

| Record name | 1-Hexanamine, 2-ethyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26392-49-4 | |

| Record name | 1-Hexanamine, 2-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26392-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanamine, 2-ethyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026392494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanamine, 2-ethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexanamine, 2-ethyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-ethylhexyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparations of 2 Ethylhexylamine Hydrochloride

Direct Acid-Base Reaction Pathways for 2-Ethylhexylamine (B116587) Hydrochloride Synthesis

The most fundamental and widely employed method for preparing 2-ethylhexylamine hydrochloride is the direct neutralization reaction between 2-ethylhexylamine, a weak base, and hydrochloric acid, a strong acid. This exothermic reaction results in the formation of the corresponding ammonium (B1175870) salt.

Controlled Stoichiometric Conditions in Aqueous and Anhydrous Media

The synthesis relies on the precise control of stoichiometry, where one molar equivalent of 2-ethylhexylamine reacts with one molar equivalent of hydrochloric acid. This ensures complete conversion and minimizes the presence of unreacted starting materials in the final product. The reaction can be performed in different media, each offering distinct advantages.

Aqueous Media: In an aqueous environment, 2-ethylhexylamine is dissolved or suspended in water, followed by the gradual addition of aqueous hydrochloric acid. The resulting this compound salt remains dissolved in the water. The final product is then isolated by evaporating the water, often under reduced pressure to prevent thermal degradation. This method is straightforward but may require significant energy for water removal.

Anhydrous Media: Synthesis in anhydrous (non-aqueous) organic solvents, such as diethyl ether, isopropanol, or toluene, is a common alternative. In this approach, 2-ethylhexylamine is dissolved in the chosen solvent, and a solution of hydrogen chloride in the same or a compatible solvent (or gaseous hydrogen chloride) is introduced. Due to its ionic nature, this compound is often poorly soluble in non-polar organic solvents and precipitates out of the solution as it forms. This allows for easy isolation of the product by simple filtration, followed by washing and drying, often resulting in a higher purity product compared to the aqueous route.

Optimization of Reaction Kinetics and Yields for Industrial and Laboratory Scale

Optimizing the synthesis of this compound is crucial for ensuring efficiency, safety, and economic viability, both in laboratory and industrial settings longdom.org. Key parameters are carefully controlled to maximize reaction rates and product yields.

Temperature Control: The neutralization reaction is exothermic. On a laboratory scale, this heat can be dissipated easily, but on an industrial scale, efficient heat exchangers and cooling systems are necessary to maintain a consistent temperature. Controlling the temperature is vital to prevent side reactions and to manage the solubility of the product in the chosen medium, which directly impacts the ease of isolation and final yield.

Rate of Addition: The rate at which the acid is added to the amine solution is a critical parameter. A slow, controlled addition, particularly in large-scale batches, prevents localized overheating and ensures a homogenous reaction mixture.

Agitation: Thorough mixing is essential to ensure that the reactants are in constant contact, promoting rapid and complete reaction. The type and speed of agitation are optimized based on the reactor size and the viscosity of the medium.

Solvent Selection: The choice of solvent affects reaction kinetics, product purity, and yield. In anhydrous methods, a solvent in which the starting amine is soluble but the resulting hydrochloride salt is not is ideal for maximizing yield through precipitation.

Purification: Post-reaction purification steps, such as recrystallization from a suitable solvent, can be employed to achieve higher purity by removing any remaining starting materials or by-products.

The table below summarizes the key parameters for process optimization.

| Parameter | Laboratory Scale Considerations | Industrial Scale Considerations | Impact on Kinetics & Yield |

| Stoichiometry | Precise measurement of reagents (e.g., using syringes, balances). | Use of calibrated flow meters and load cells for large quantities. | Ensures complete conversion, maximizing theoretical yield. |

| Temperature | Use of ice baths or heating mantles for control. | Jacketed reactors with automated cooling/heating fluid circulation. | Affects reaction rate and solubility of the salt, influencing isolation. |

| Mixing | Magnetic or overhead stirrers. | Large-scale mechanical agitators (e.g., impellers, baffles). | Guarantees reactant contact for rapid and complete reaction. |

| Solvent | Small volumes, ease of evaporation is a factor. | Solvent recovery systems, cost, and environmental impact are critical. | Determines product solubility, facilitating either precipitation or workup. |

Novel and Greener Synthetic Approaches

In line with the principles of green chemistry, new methods are being developed to synthesize organic salts with reduced environmental impact ijrpr.comepa.gov. These approaches aim to minimize or eliminate the use of volatile organic solvents, reduce energy consumption, and simplify experimental procedures ias.ac.indergipark.org.tr.

Solvent-Free Methods for Organic Salt Manufacturing

Solvent-free, or neat, reactions represent a significant step towards more sustainable chemical manufacturing cem.com. In the context of this compound synthesis, this can be achieved by reacting liquid 2-ethylhexylamine directly with either concentrated aqueous HCl or gaseous hydrogen chloride. The heat generated by the reaction can be sufficient to drive the reaction to completion. The elimination of bulk solvents reduces waste, lowers costs associated with solvent purchasing and disposal, and enhances process safety ijrpr.com.

Mechanochemical Grinding Techniques in Salt Synthesis

Mechanochemistry utilizes mechanical energy, such as grinding or milling, to induce chemical reactions in the solid state, often in the absence of a solvent nih.govorganic-chemistry.org. For this compound, this would involve charging 2-ethylhexylamine and a solid source of HCl (or adsorbing the reactants onto a solid support) into a ball mill. The mechanical forces generated during milling bring the reactants into intimate contact at the molecular level, facilitating the proton transfer to form the salt acs.orgnih.gov. This technique can lead to high reaction rates and quantitative yields while avoiding the challenges of solvent handling and removal nih.gov.

| Feature | Conventional Solution-Phase Synthesis | Mechanochemical Synthesis |

| Solvent Use | Requires significant volumes of aqueous or organic solvents. | Solvent-free or uses minimal amounts of liquid for assistance. |

| Energy Input | Thermal energy for heating/cooling and solvent evaporation. | Mechanical energy from grinding or milling. |

| Reaction Time | Can range from minutes to hours, plus workup time. | Often very rapid, completed in minutes. |

| Workup | Filtration, extraction, distillation, and drying. | Product is often obtained directly in a solid, pure form. |

| Waste Generation | Generates solvent waste and potentially aqueous waste streams. | Minimal to no solvent waste. |

Supercritical Fluid and Freeze-Drying Methods in Salt Crystallization

While not primary synthesis methods, supercritical fluid and freeze-drying technologies are advanced techniques used for the crystallization and isolation of the final salt product, offering precise control over particle properties.

Supercritical Fluid (SCF) Methods: Supercritical fluids, most commonly carbon dioxide (CO2), can be used as anti-solvents for crystallization nih.gov. In a typical process, this compound is dissolved in a conventional solvent, and this solution is then sprayed into a chamber containing supercritical CO2. Because the organic salt is insoluble in the supercritical fluid, it rapidly precipitates, forming fine, uniform particles with a narrow size distribution mdpi.com. The properties of the final particles can be tuned by adjusting pressure and temperature mdpi.com.

Freeze-Drying (Lyophilization): This technique is used to isolate the salt from an aqueous solution. The aqueous solution of this compound is first frozen solid unimi.itwiley-vch.de. Subsequently, the pressure is reduced, and the temperature is slightly raised, causing the frozen water to sublimate directly from a solid to a vapor phase, leaving behind a porous, dry cake or powder of the salt wiley-vch.denih.gov. This method is exceptionally gentle as it avoids high temperatures and is particularly useful for producing highly soluble, amorphous, or specific crystalline forms of the salt researchgate.net.

| Parameter | Supercritical Fluid Crystallization | Freeze-Drying (Lyophilization) |

| Principle | Rapid precipitation using an anti-solvent (e.g., SC-CO2). | Sublimation of a frozen solvent under vacuum. |

| Typical Solvent | Organic solvent for initial dissolution. | Primarily water. |

| Operating Pressure | High pressure (above critical pressure of the fluid). | High vacuum (low pressure). |

| Operating Temperature | Mild to moderate (often near the critical temperature). | Low temperature (below the solvent's freezing point). |

| Final Product Form | Fine, crystalline micro- or nanoparticles. | Porous, amorphous or crystalline cake/powder. |

Purification and Isolation Techniques for this compound

The purity of this compound is critical for its application in subsequent chemical syntheses, such as the preparation of N-alkyl carbamates lookchem.comchemicalbook.com. Industrial preparations often result in a crude product containing unreacted starting materials, byproducts, and other impurities. Therefore, robust purification methodologies are essential. These techniques primarily exploit the chemical and physical differences between the amine free base and its hydrochloride salt.

A common and effective method for purifying primary amines like 2-ethylhexylamine involves the formation of its hydrochloride salt, followed by extraction and subsequent hydrolysis (also referred to as neutralization or "springing" the free amine) google.comacs.org. This multi-step process leverages the differential solubility of the amine and its salt form.

The typical procedure is as follows:

Salt Formation: The crude 2-ethylhexylamine, which is often contaminated with non-basic organic impurities, is treated with hydrogen chloride (HCl). This can be achieved by bubbling gaseous HCl through a solution of the crude amine in an organic solvent or by adding an aqueous HCl solution google.comechemi.com. The acid-base reaction converts the amine into its water-soluble hydrochloride salt.

Extraction: The resulting mixture is then subjected to a liquid-liquid extraction. The water-soluble this compound partitions into the aqueous phase, while non-polar, non-basic impurities remain in the organic phase. This allows for their effective separation.

Hydrolysis/Neutralization: The purified aqueous solution of the amine salt is then treated with a strong base, such as sodium hydroxide (NaOH) acs.org. This neutralization step converts the this compound back into its free amine form, which is immiscible with water.

Isolation: The liberated 2-ethylhexylamine free base separates from the aqueous layer and can be isolated by extraction with a suitable organic solvent, such as ethyl ether acs.org. The final product is obtained after drying and evaporating the solvent.

This method is highly effective but has some disadvantages, including the need for multiple steps and the use of corrosive aqueous chloride solutions, which may require specialized, costly equipment google.com.

The significant difference in solubility between 2-ethylhexylamine and its hydrochloride salt is a key property exploited in various purification techniques, particularly precipitation and recrystallization acs.orgsciencemadness.org. 2-ethylhexylamine free base is a liquid with very low solubility in water, while this compound is a solid that is more soluble in polar solvents nih.govtcichemicals.com.

Purification can be achieved by dissolving the crude amine in a non-polar solvent, such as ethyl ether, where the amine is soluble but its hydrochloride salt is not. Upon introduction of HCl (often as a gas or dissolved in a non-polar solvent), the this compound precipitates as a solid, leaving many impurities behind in the solution acs.org. A similar procedure has been outlined for fatty amines, where the hydrochloride is precipitated from ethyl ether with acetonitrile (B52724) acs.org.

Once the solid this compound is isolated, it can be further purified by recrystallization. This involves dissolving the crude salt in a suitable hot solvent or solvent mixture and allowing it to cool. As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving impurities dissolved in the solvent. The choice of solvent is critical; for instance, different amine hydrochlorides exhibit varying solubilities in solvents like chloroform and ethanol, which can be used for selective separation sciencemadness.org.

Comparative Analysis of Synthetic Routes: Yield, Purity, and Environmental Impact

The selection of a synthetic route for this compound depends on factors such as precursor availability, desired yield and purity, and environmental considerations. Different methodologies present distinct advantages and disadvantages. The environmental impact of chemical production is a significant concern, encompassing issues like air and water pollution from hazardous chemicals and solvents, and greenhouse gas emissions from energy consumption deskera.com. Amine synthesis, in particular, must be evaluated for the biodegradability and toxicity of reagents and byproducts researchgate.net.

Below is a comparative analysis of documented synthetic routes.

Interactive Data Table: Comparison of Synthetic Routes to this compound

| Parameter | Route 1: From 3-(nitromethyl)heptane | Route 2: From 2-((2R)-ethylhexyl)isoindoline-1,3-dione |

| Precursor(s) | 3-(nitromethyl)heptane | 2-((2R)-ethylhexyl)isoindoline-1,3-dione |

| Key Reagents | Magnesium, 4,4,5,5-tetramethyl- lookchem.comgoogle.comacs.org-dioxaboralane, C36H56Cl3CrN2O, HCl, Tetrahydrofuran, Ethyl acetate lookchem.com | Hydrazine hydrate, HCl, Ethanol lookchem.com |

| Reaction Conditions | 60°C for 24 hours under inert atmosphere, followed by treatment with HCl at 20°C lookchem.com | Reflux for 0.25 hours, followed by treatment with HCl in water lookchem.com |

| Reported Yield | 92.0% lookchem.com | 39.0% lookchem.com |

| Purity | High purity is achievable, though specific percentages depend on purification. Commercial grades are often >97% lookchem.comtcichemicals.com. | Purity is dependent on effective removal of phthalhydrazide byproduct. Commercial grades are often >97% lookchem.comtcichemicals.com. |

| Environmental Impact | Concerns: Use of tetrahydrofuran (a volatile organic compound, VOC), magnesium metal (requires inert conditions), and a complex chromium catalyst. Generates metallic and organic waste streams. lookchem.comMitigation: Solvent recovery and recycling can reduce VOC emissions. | Concerns: Hydrazine hydrate is highly toxic and a suspected carcinogen. Use of ethanol (VOC). The Gabriel synthesis generates a phthalhydrazide byproduct that must be separated and disposed of. lookchem.comMitigation: Use of less toxic reducing agents where possible; solvent recovery. |

Advanced Spectroscopic and Structural Characterization of 2 Ethylhexylamine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy of 2-Ethylhexylamine (B116587) reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons. Protons in different chemical environments will resonate at different frequencies. oregonstate.edu

The hydrogens attached to the amine group typically appear in the range of 0.5-5.0 ppm, with the exact position being dependent on factors like hydrogen bonding and sample concentration. libretexts.org The protons on the carbon atoms adjacent to the nitrogen are deshielded due to the electron-withdrawing nature of the nitrogen atom and consequently appear at a downfield position, typically between 2.3 and 3.0 ppm. libretexts.org

A representative ¹H NMR spectrum of the free base, 2-Ethylhexylamine, in deuterated chloroform (CDCl₃) shows characteristic peaks that can be assigned to the various protons in the structure. chemicalbook.com

Interactive ¹H NMR Data Table for 2-Ethylhexylamine

| Assignment | Chemical Shift (ppm) |

| CH₃ | ~0.9 |

| CH₂ (in butyl chain) | ~1.3-1.4 |

| CH (chiral center) | ~1.5 |

| CH₂-N | ~2.7 |

| NH₂ | Variable |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon backbone of the molecule. Each unique carbon atom in 2-Ethylhexylamine gives rise to a distinct signal in the ¹³C NMR spectrum. docbrown.info Carbons directly bonded to the nitrogen atom are deshielded and appear in the 10-65 ppm range. libretexts.org

The ¹³C NMR spectrum of 2-Ethylhexylamine confirms the presence of eight distinct carbon environments, consistent with its structure. chemicalbook.com

Interactive ¹³C NMR Data Table for 2-Ethylhexylamine

| Carbon Atom | Chemical Shift (ppm) |

| C1 (CH₂-N) | ~45 |

| C2 (CH) | ~40 |

| C3 (CH₂) | ~30 |

| C4 (CH₂) | ~29 |

| C5 (CH₂) | ~23 |

| C6 (CH₃) | ~14 |

| C7 (CH₂ in ethyl) | ~25 |

| C8 (CH₃ in ethyl) | ~11 |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. uhcl.edu

Analysis of N-H Stretch Vibrations in Amine Salts

In the FT-IR spectrum of primary amines like 2-Ethylhexylamine, the N-H stretching vibrations are particularly informative. Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. wpmucdn.comrockymountainlabs.com These bands are generally weaker and sharper than the O-H stretching bands of alcohols that appear in a similar region. orgchemboulder.com

Upon formation of the hydrochloride salt, the FT-IR spectrum undergoes significant changes. The characteristic N-H stretching bands of the primary amine are replaced by a broad and complex series of absorptions associated with the ammonium (B1175870) (NH₃⁺) group. These "ammonium bands" can be observed in the regions of 3200-3080 cm⁻¹, 2700-2500 cm⁻¹, and near 2055 cm⁻¹, which are indicative of the NH₃⁺ stretching absorptions. researchgate.net The spectrum of 2-Ethylhexylamine hydrochloride would be expected to exhibit these characteristic features, confirming the presence of the amine salt.

Interactive FT-IR Data Table for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch (asymmetric) | ~3400-3300 (in free amine) |

| N-H Stretch (symmetric) | ~3330-3250 (in free amine) |

| NH₃⁺ Stretch | Broad bands in the 3200-2500 region |

| N-H Bend (in free amine) | ~1650-1580 |

| C-H Stretch | ~2960-2850 |

| C-N Stretch | ~1250-1020 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular weight of 2-Ethylhexylamine is 129.24 g/mol , and its hydrochloride salt is 165.71 g/mol . nih.govtcichemicals.com

MALDI-ToF Mass Spectrometry Applications

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a soft ionization technique that is particularly useful for analyzing larger molecules and preventing extensive fragmentation. While often applied to biomolecules, it can also be used for the analysis of organic salts. In the context of this compound, MALDI-ToF MS could be employed to confirm the molecular weight of the intact cation (the 2-ethylhexylammonium ion) and to study its fragmentation behavior under controlled conditions. This technique has been utilized to characterize DNA crosslinks formed by related alkylating agents, demonstrating its utility in analyzing modified organic molecules. nih.gov

X-ray Photoelectron Spectroscopy (XPS) in Surface and Compositional Analysis

Detailed experimental data from X-ray Photoelectron Spectroscopy (XPS) specifically for this compound is not extensively available in publicly accessible research. However, the principles of XPS allow for a theoretical understanding of how it would be applied to analyze this compound.

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When applied to this compound, XPS would irradiate the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material.

The analysis would provide a survey spectrum, indicating the presence of carbon (C), nitrogen (N), and chlorine (Cl) on the surface of the sample, along with their relative atomic concentrations. High-resolution spectra for each element would offer more detailed chemical state information.

Carbon (C 1s): The high-resolution C 1s spectrum would be deconvoluted to identify the different chemical environments of the carbon atoms. This would include peaks corresponding to the C-C and C-H bonds of the ethyl and hexyl groups, as well as a distinct peak for the C-N bond, which would be shifted to a higher binding energy.

Nitrogen (N 1s): The N 1s spectrum is particularly informative. For this compound, the nitrogen exists as a protonated amine (ammonium, -NH3+). This would result in a single, characteristic peak at a higher binding energy compared to a neutral amine (-NH2). The position and shape of this peak would confirm the protonation state of the nitrogen atom. nus.edu.sg

Chlorine (Cl 2p): The Cl 2p spectrum would show a doublet (Cl 2p3/2 and Cl 2p1/2) characteristic of the chloride ion (Cl-), confirming its role as the counter-ion in the salt.

This quantitative analysis of the nitrogen species is a key strength of the XPS technique. nus.edu.sg By integrating the areas of these characteristic peaks and applying relative sensitivity factors, XPS could be used to verify the surface stoichiometry of the compound.

Table 1: Expected XPS Peak Information for this compound

| Element | Core Level | Expected Chemical State | Anticipated Information |

|---|---|---|---|

| Carbon | C 1s | C-C, C-H, C-N | Identification of aliphatic and amine-bonded carbon. |

| Nitrogen | N 1s | R-NH3+ | Confirmation of the protonated ammonium state. |

| Chlorine | Cl 2p | Cl- | Confirmation of the chloride counter-ion. |

Thermal Analysis Techniques

Thermal analysis is crucial for determining the material's stability and phase behavior as a function of temperature.

Specific Thermogravimetric Analysis (TGA) data for this compound is not readily found in scientific literature. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, a TGA experiment would involve heating a small sample on a precision balance at a constant rate.

The resulting TGA curve would plot percent weight loss against temperature. This analysis would reveal:

Thermal Stability: The temperature at which the first significant weight loss occurs indicates the onset of decomposition. This is a critical parameter for determining the upper temperature limit for storage and handling of the compound.

Decomposition Profile: The TGA thermogram would show one or more distinct steps of weight loss, corresponding to the different stages of decomposition. A possible decomposition pathway could involve the initial loss of hydrogen chloride (HCl), followed by the decomposition of the remaining 2-ethylhexylamine. The derivative of the TGA curve (DTG curve) would show peaks at the temperatures of the maximum rate of weight loss, providing more precise information about the decomposition stages.

While widely used in pharmaceutical and chemical analysis, specific Differential Scanning Calorimetry (DSC) thermograms for this compound are not prevalent in published research. nih.govptfarm.pl DSC is a fundamental thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.govptfarm.pl

A DSC analysis of this compound would provide key insights into its thermal properties:

Melting Point and Enthalpy of Fusion: As the sample is heated, a sharp endothermic peak would be observed at the melting point. The temperature at the peak maximum is taken as the melting temperature, and the area under the peak corresponds to the enthalpy of fusion. A sharp melting peak is often indicative of a high degree of purity.

Phase Transitions: Besides melting, DSC can detect other solid-state phase transitions, such as polymorphic transformations, which would appear as either endothermic or exothermic events prior to melting.

Purity Estimation: The presence of impurities typically broadens the melting peak and lowers the melting point. DSC can be used to estimate the purity of the compound, which is particularly valuable in pharmaceutical applications where even small amounts of isomers or other impurities can be significant. nih.gov

Table 2: Information Obtainable from Thermal Analysis of this compound

| Technique | Parameter Measured | Information Gained |

|---|---|---|

| TGA | Mass vs. Temperature | Thermal stability, decomposition temperature, and decomposition pathway. |

| DSC | Heat Flow vs. Temperature | Melting point, enthalpy of fusion, phase transitions, and purity assessment. |

X-ray Diffraction (XRD) for Crystalline Structure and Phase Analysis

X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline material. wikipedia.org

Published Powder X-ray Diffraction (PXRD) patterns for this compound are not commonly available. PXRD is a rapid, non-destructive technique used to analyze polycrystalline materials. mdpi.comunits.it A powdered sample is exposed to an X-ray beam, and the resulting diffraction pattern is recorded.

For this compound, PXRD would serve as a crucial tool for:

Fingerprint Identification: The resulting diffraction pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ), is unique to a specific crystalline solid. This pattern serves as a "fingerprint" for identifying the compound and can be compared to databases to confirm its identity. nf-itwg.org

Phase Purity: The presence of any crystalline impurities would result in additional peaks in the diffraction pattern. Thus, PXRD is an excellent method for assessing the phase purity of a bulk sample.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is a primary tool used in the pharmaceutical industry to screen for and identify different polymorphs, which can have different physical properties. units.it

A definitive crystal structure of this compound determined by Single Crystal X-ray Diffraction (SCXRD) has not been identified in publicly available structural databases. SCXRD is considered the most powerful technique for unambiguously determining the three-dimensional atomic arrangement within a crystal. mdpi.com

To perform this analysis, a suitable single crystal of this compound, typically less than 1 mm in any dimension and free of significant defects, would be required. nih.gov This crystal would be mounted on a diffractometer and rotated in a beam of X-rays. By measuring the angles and intensities of the thousands of diffracted beams, the precise location of each atom in the unit cell can be determined. wikipedia.org

A successful SCXRD analysis would yield a wealth of structural information, including:

Unit Cell Parameters: The precise dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Atomic Coordinates: The exact x, y, and z coordinates for every atom, allowing for the determination of bond lengths, bond angles, and torsion angles.

Intermolecular Interactions: The analysis would reveal the nature and geometry of non-covalent interactions, such as hydrogen bonds between the ammonium group (N-H) and the chloride ions, which govern the crystal packing.

This detailed structural information is invaluable for understanding the compound's physicochemical properties and for computational modeling studies. mdpi.com

Applications of 2 Ethylhexylamine Hydrochloride in Specialized Chemical Research

Role in Organic Synthesis as a Precursor or Intermediate

In organic synthesis, 2-ethylhexylamine (B116587) hydrochloride is a convenient and stable source of 2-ethylhexylamine. The free amine, with its branched alkyl chain, imparts unique solubility and steric properties to the molecules it is incorporated into. It is a recognized intermediate in the production of various chemicals, including pharmaceuticals and agricultural chemicals. chemicalbook.comthermofisher.combasf.com

2-Ethylhexylamine is a primary aliphatic amine that serves as a foundational building block for the synthesis of more complex secondary and tertiary aliphatic amines. chemicalbook.comthermofisher.comalkylamines.com For instance, it is a precursor to bis(2-ethylhexyl)amine, a secondary amine, and tris(2-ethylhexyl)amine (B109123). alkylamines.comgoogle.com The synthesis of these larger amines often involves processes like reductive amination, where 2-ethylhexylamine reacts with an aldehyde or ketone in the presence of a reducing agent. For example, the industrial synthesis of tris(2-ethylhexyl)amine can be achieved by reacting 2-ethylhexanal (B89479) with bis(2-ethylhexyl)amine. google.com These resulting branched, higher-order amines are used in various industrial applications.

The primary amine functionality of 2-ethylhexylamine, readily available from its hydrochloride salt, is highly effective in forming amide bonds through coupling reactions. This reaction is fundamental in organic chemistry for creating stable linkages. The process typically involves reacting 2-ethylhexylamine with a carboxylic acid in the presence of a coupling agent. Common coupling agents used for this transformation include N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in conjunction with an activator like 4-dimethylaminopyridine (B28879) (DMAP). An example of this application is the synthesis of N-(2-ethylhexyl)benzamide, where 2-ethylhexylamine is coupled with a benzoic acid derivative. Similarly, it can be reacted with acetamide (B32628) to produce N,N-bis(2-ethylhexyl)acetamide. These N-substituted amides, featuring the bulky 2-ethylhexyl group, often exhibit high solubility in nonpolar media.

The reactivity of the amine group in 2-ethylhexylamine allows for extensive derivatization and its use in functionalization studies. Derivatization involves chemically modifying the amine to create new compounds with tailored properties. For example, it can be reacted with ethylene (B1197577) oxide to produce alkoxy 2-ethyl hexyl aliphatic amines, which are precursors to quaternary ammonium (B1175870) compounds used as surfactants and antistatic agents. google.com

In materials science, functionalization refers to the process of modifying the surface of a material to impart new properties. While direct functionalization of materials like 2D MoS₂ has been explored with other molecules like maleimides, the principles of covalent modification are relevant. nih.gov The amine group of 2-ethylhexylamine provides a reactive site that can be used to anchor the molecule onto various substrates, introducing the hydrophobic and sterically bulky 2-ethylhexyl group to the material's surface.

Applications in Materials Science and Engineering

The properties of 2-ethylhexylamine hydrochloride, particularly the structure of the 2-ethylhexylamine moiety, make it a valuable reagent in materials science and engineering. Its applications often leverage its ability to interact with metal ions and its role in creating functional materials.

2-Ethylhexylamine, sourced from its hydrochloride salt, functions as an effective ligand or precipitant in hydrometallurgical processes for metal recovery. mdpi.commdpi.com In acidic solutions, the amine is protonated, and the resulting ammonium cation can form ion-pair complexes with anionic metal chloro-complexes. mdpi.comresearchgate.net This interaction is the basis for its use in separating and recovering valuable metals from complex mixtures. The branched structure of the 2-ethylhexyl group plays a critical role in the selectivity and efficiency of these extraction processes. mdpi.com

A significant application of 2-ethylhexylamine (2EHA) is in the selective recovery of Platinum Group Metals (PGMs), particularly platinum, from acidic solutions. mdpi.comresearchgate.netdntb.gov.ua Research has demonstrated that 2EHA can selectively precipitate platinum(IV) from hydrochloric acid (HCl) solutions that also contain other PGMs like palladium(II) and rhodium(III). mdpi.comdntb.gov.ua

The mechanism involves the formation of a specific ion-pair precipitate. In HCl solutions, Pt(IV) exists as the stable hexachloroplatinate(IV) anion, [PtCl₆]²⁻. Two protonated 2-ethylhexylamine molecules, (2EHAH)⁺, act as counter-ions, forming a water-insoluble salt, [(2EHAH)₂][PtCl₆]. mdpi.comresearchgate.net

The high selectivity for Pt(IV) over other PGMs is attributed to two key factors:

Steric Hindrance : The bulky 2-ethylhexyl group on the amine creates significant steric hindrance, which suppresses the formation of precipitates with rhodium(III) complexes. mdpi.comresearchgate.net

Hydrophilicity : The high hydrophilicity of the protonated amine group helps to prevent the co-precipitation of palladium(II)-containing complexes. mdpi.comresearchgate.net

This selective precipitation is effective over a wide range of HCl concentrations and even in the presence of high concentrations of base metals such as aluminum, copper, iron, and zinc. mdpi.com Studies have shown high yields and purity for the recovered platinum.

Table 1: Selective Precipitation of Pt(IV) using 2-Ethylhexylamine (2EHA)

This table summarizes the findings on the selective recovery of Platinum(IV) from a mixed-metal HCl solution containing Pd(II), Pt(IV), and Rh(III).

| Parameter | Conditions | Observation/Result | Reference |

|---|---|---|---|

| Effect of HCl Concentration | 2EHA/Pt molar ratio = 50, 30 min shaking | Pt(IV) precipitation is high across a wide range of HCl concentrations (1-9 M), while Pd(II) and Rh(III) precipitation remains near zero. | mdpi.com |

| Effect of 2EHA Loading | 6 M HCl, 30 min shaking | Pt(IV) precipitation rate increases with the 2EHA/Pt molar ratio, exceeding 90% at a ratio of 50. Pd(II) and Rh(III) precipitation is negligible in all cases. | mdpi.com |

| Precipitate Composition | X-ray Photoelectron Spectroscopy (XPS) and Thermogravimetric analysis | The precipitate is an ion-pair consisting of one [PtCl₆]²⁻ anion and two protonated 2-ethylhexylamine cations. | mdpi.comresearchgate.netdntb.gov.ua |

| Recovery from Actual Leachate | Catalyst leaching solution with PGMs and base metals | Successful recovery of Pt(IV)-containing precipitates with high Pt yield (94.6%) and purity (98.5%) has been achieved from complex industrial solutions. | dntb.gov.ua |

Development of Ligands for Metal Extraction Processes

Ion-Pair Formation and Precipitation Mechanisms with Metal Chloro-Complexes

In the realm of hydrometallurgy and precious metal recovery, this compound plays a crucial role in the selective separation of platinum-group metals (PGMs). Research has demonstrated the effectiveness of 2-ethylhexylamine (2-EHA) as a precipitant for the selective recovery of Platinum(IV) from hydrochloric acid solutions containing other PGMs like Palladium(II) and Rhodium(III). nih.gov

The fundamental mechanism involves the formation of an ion-pair between the protonated 2-ethylhexylammonium cation and the metal chloro-complex anion. In acidic solutions, 2-ethylhexylamine is protonated to form the 2-ethylhexylammonium ion (2-EHAH⁺). In the presence of Platinum(IV) in a hydrochloric acid medium, the platinum exists as the stable hexachloroplatinate(IV) anion, [PtCl₆]²⁻. nih.gov

The positively charged 2-ethylhexylammonium cation and the negatively charged [PtCl₆]²⁻ anion interact electrostatically to form a neutral ion-pair complex. The stoichiometry of this complex has been identified as two 2-ethylhexylammonium cations for every one hexachloroplatinate anion, resulting in the formula [(2-EHAH)₂][PtCl₆]. nih.gov This ion-pair is sparingly soluble in the aqueous solution, leading to its precipitation.

The selectivity of this precipitation for Platinum(IV) over other PGMs is a key aspect of this application. The steric hindrance provided by the branched 2-ethylhexyl group on the amine appears to suppress the formation of precipitates with Rhodium(III) chloro-complexes. Furthermore, the high hydrophilicity of the 2-ethylhexylamine molecule contributes to the suppression of precipitation with Palladium(II) chloro-complexes. nih.gov This selectivity is critical for the development of efficient and cost-effective processes for refining and recycling precious metals.

The efficiency of the precipitation is influenced by several factors, including the concentration of hydrochloric acid and the molar ratio of 2-ethylhexylamine to the platinum-group metal. Studies have shown that the precipitation of Platinum(IV) can be optimized over a wide range of HCl concentrations. nih.gov

Table 1: Selective Precipitation of Platinum(IV) using 2-Ethylhexylamine

| Parameter | Condition | Observation | Reference |

| Precipitant | 2-Ethylhexylamine (2-EHA) | Selectively precipitates Pt(IV) from a mixture of Pt(IV), Pd(II), and Rh(III) in HCl solution. | nih.gov |

| Mechanism | Ion-Pair Formation | Formation of [(2-EHAH)₂][PtCl₆] precipitate. | nih.gov |

| Selectivity | High for Pt(IV) | Steric hindrance and hydrophilicity of 2-EHA suppress precipitation of Pd(II) and Rh(III). | nih.gov |

| Influencing Factors | HCl Concentration, 2-EHA/Pt ratio | Precipitation efficiency can be optimized by adjusting these parameters. | nih.gov |

Use as a Precursor for Organic Salt-Derived Porous Carbons

While direct research on this compound as a precursor for porous carbons is not extensively documented, its chemical structure suggests its potential in this application. As an organic salt, it contains a branched alkyl chain that can serve as a carbon source and a protonated amino group that provides nitrogen.

The general methodology for preparing nitrogen-doped porous carbons from organic precursors involves a carbonization step at elevated temperatures in an inert atmosphere. This process is often followed by an activation step to develop the porous structure. Chemical activation using agents like KOH, NaOH, or H₃PO₄ is a common method to create a high surface area and a well-defined pore size distribution.

In the context of this compound, the pyrolysis process would lead to the decomposition of the organic cation, with the carbon atoms forming the carbonaceous framework and the nitrogen atom being incorporated into the structure. The presence of nitrogen can create various functionalities within the carbon matrix, such as pyridinic, pyrrolic, and graphitic nitrogen, each contributing differently to the material's properties. The hydrochloride counter-ion would likely be removed during the high-temperature carbonization process.

Research on other amine-containing precursors has shown that the nature of the organic molecule can significantly influence the final properties of the porous carbon, including its surface area, pore volume, and the type and distribution of nitrogen-containing functional groups. The branched structure of the 2-ethylhexyl group in this compound could potentially lead to the formation of a unique porous architecture during carbonization.

Catalytic Applications in Chemical Reactions

2-Ethylhexylamine and its derivatives have been identified as effective catalysts in certain chemical reactions, particularly in the production of resins and coatings. nih.gov Amines are well-known for their ability to act as catalysts in various organic transformations, and 2-ethylhexylamine is no exception.

One of the primary catalytic applications of amines is in the curing of epoxy resins. Epoxy resins are thermosetting polymers that form a highly cross-linked network upon reaction with a curing agent, also known as a hardener. Amines are a major class of curing agents for epoxy resins. The reaction involves the nucleophilic attack of the amine's nitrogen atom on the epoxide ring, leading to its opening and the formation of a new covalent bond.

In this context, 2-ethylhexylamine can function as a reactive catalyst. The primary amine group contains two active hydrogen atoms that can react with two epoxide groups. This reaction not only initiates the polymerization but also incorporates the amine into the final polymer network. Tertiary amines, which lack active hydrogens, can also act as catalysts by promoting the self-polymerization of epoxy resins. While 2-ethylhexylamine is a primary amine, its reaction products can contain tertiary amine structures that may continue to exhibit catalytic activity.

The use of 2-ethylhexylamine as a catalyst can influence the curing kinetics, the pot life of the resin mixture, and the final properties of the cured material, such as its glass transition temperature, mechanical strength, and chemical resistance. The branched alkyl chain of 2-ethylhexylamine can also impact the physical properties of the resulting polymer, potentially improving its flexibility and impact resistance.

Beyond epoxy curing, amines can catalyze a variety of other organic reactions, including aldol (B89426) condensations, Knoevenagel condensations, and Michael additions. The specific catalytic activity of this compound in these reactions would depend on the reaction conditions and the nature of the substrates involved. The hydrochloride salt itself might require neutralization to liberate the free amine for it to act as a nucleophilic catalyst in many of these transformations.

Contributions to Pharmaceutical and Agrochemical Intermediates Research

2-Ethylhexylamine is a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. d-nb.infonih.gov Its utility as a chemical intermediate stems from the reactivity of its primary amine group, which allows for the straightforward introduction of the 2-ethylhexyl moiety into a target molecule. This can be advantageous for modifying the lipophilicity and other physicochemical properties of the final product.

In the field of agrochemicals, 2-ethylhexylamine is used in the manufacture of herbicides, insecticides, and fungicides. d-nb.info The synthesis of many of these crop protection agents involves the reaction of an amine with an electrophilic partner. For instance, the amine can be reacted with an acid chloride or a sulfonyl chloride to form an amide or sulfonamide, respectively. These functional groups are present in a wide range of herbicides. The 2-ethylhexyl group can again play a role in the efficacy and environmental fate of the agrochemical by influencing its solubility, soil binding, and plant uptake.

The general manufacturing processes for pesticides, fertilizers, and other agricultural chemicals often involve the use of intermediates like 2-ethylhexylamine. nih.gov The versatility of its chemistry allows for its incorporation into a diverse array of molecular scaffolds, contributing to the ongoing research and development of new and improved crop protection solutions.

Advanced Analytical Methodologies for 2 Ethylhexylamine Hydrochloride

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone for the analysis of 2-Ethylhexylamine (B116587) hydrochloride, providing powerful tools for separating the main component from impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment and quantification of amine salts like 2-Ethylhexylamine hydrochloride. jocpr.comorientjchem.org Reversed-phase HPLC (RP-HPLC) is commonly employed, where the compound is separated on a nonpolar stationary phase, such as a C18 column. orientjchem.orgptfarm.pl

The mobile phase typically consists of an aqueous buffer (often with an acid like trifluoroacetic acid or phosphoric acid to ensure good peak shape for the amine) and an organic modifier like acetonitrile (B52724) or methanol. jocpr.comorientjchem.org Detection is often achieved using a UV detector, although 2-ethylhexylamine itself lacks a strong chromophore. orientjchem.orgptfarm.pl Therefore, detection might be set at a low wavelength (e.g., ~210-230 nm). researchgate.net For enhanced sensitivity and specificity, especially in complex matrices, an HPLC system can be coupled with a mass spectrometer (LC-MS). jocpr.comresearchgate.net

Method validation is a critical aspect of HPLC analysis, ensuring the method is accurate, precise, and reliable. eurachem.orgmdpi.com Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). ptfarm.plmdpi.com For instance, a validated method would demonstrate a linear relationship between detector response and concentration over a specific range, with a correlation coefficient (R²) greater than 0.99. jocpr.comptfarm.pl

Table 1: Illustrative HPLC Parameters for Amine Hydrochloride Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | YMC Triart C18, 150 x 4.6 mm, 3.0 µm researchgate.net | Provides separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water orientjchem.org | Aqueous component; acid improves peak shape. |

| Mobile Phase B | Acetonitrile orientjchem.org | Organic modifier to elute the analyte. |

| Gradient | Gradient elution (varying %B over time) | Optimizes separation of multiple components. |

| Flow Rate | 1.0 - 1.5 mL/min jocpr.comorientjchem.org | Controls the speed of the separation. |

| Column Temp. | 25°C - 45°C jocpr.comresearchgate.net | Ensures reproducible retention times. |

| Detector | UV at 230 nm researchgate.net | Measures the absorbance of the analyte. |

| Injection Vol. | 1.0 - 10 µL researchgate.net | The amount of sample introduced for analysis. |

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for determining the purity of volatile compounds, including amines. ufl.edunih.gov For the analysis of this compound, the salt is typically converted to its more volatile free base, 2-ethylhexylamine, prior to or during injection by using a basic solution or a specialized inlet.

The free amine is then vaporized and separated from other volatile impurities as it passes through a capillary column. ufl.edu A column with a stationary phase designed for basic compounds, such as an Agilent J&W CP-Volamine column, is often used to achieve good peak shape and resolution. nih.gov The separated components are then combusted in a hydrogen-air flame in the detector. ufl.educhromatographyonline.com The combustion process produces ions, generating an electrical current that is proportional to the amount of the compound, allowing for accurate quantification. ufl.edu GC-FID methods are known for their high sensitivity, broad dynamic range, and reliability. chromatographyonline.com Method development often focuses on optimizing the temperature program to ensure adequate separation of all potential impurities. nih.govnih.gov

Table 2: Representative GC-FID Parameters for Volatile Amine Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Agilent J&W CP-Volamine, 60 m x 0.32 mm nih.gov | Capillary column optimized for volatile amines. |

| Carrier Gas | Helium or Hydrogen nih.gov | Mobile phase that carries the sample through the column. |

| Inlet Temperature | 250°C nih.gov | Ensures rapid vaporization of the sample. |

| Detector Temp. | 260°C - 280°C nih.govderpharmachemica.com | Maintains detector stability and prevents condensation. |

| Oven Program | Start at ~40°C, ramp to >220°C nih.govderpharmachemica.com | Temperature gradient to separate compounds by boiling point. |

| Detector | Flame Ionization Detector (FID) ufl.edu | Universal detector for hydrocarbons; provides quantitative data. |

| Split Ratio | e.g., 25:1 nih.gov | Reduces the amount of sample reaching the column to prevent overload. |

Titration Methods for Concentration and Purity Determination

Titration is a classic and highly accurate analytical method for determining the concentration and purity of substances. For this compound, different titration strategies can be employed.

One common method is argentometric titration , which is used to quantify the hydrochloride portion of the salt. tcichemicals.com In this procedure, a solution of the sample is titrated with a standardized solution of silver nitrate (B79036) (AgNO₃). The silver ions (Ag⁺) react with the chloride ions (Cl⁻) to form a silver chloride (AgCl) precipitate. The endpoint, indicating that all chloride ions have reacted, can be detected potentiometrically or with a chemical indicator.

Another approach is non-aqueous acid-base titration . basicmedicalkey.com Since 2-ethylhexylamine is a weak base, its hydrochloride salt can be titrated in a non-aqueous solvent system, such as glacial acetic acid, with a strong acid like perchloric acid. dss.go.th This method quantifies the amine content. The endpoint is typically determined using a potentiometric sensor or a visual indicator like crystal violet. dss.go.th The purity of the compound can be calculated based on the amount of titrant consumed. Back-titration methods can also be utilized, where the sample is treated with a known excess of a reagent, and the unreacted portion is then titrated. nih.gov

Spectrophotometric Methods for Trace Analysis

Spectrophotometric methods are valuable for detecting specific components, particularly at trace levels.

Direct UV-Vis spectroscopy is generally not suitable for the trace analysis of this compound in complex mixtures. Simple aliphatic amines like 2-ethylhexylamine lack a significant chromophore, which is a part of a molecule that absorbs light in the ultraviolet-visible region. This results in very low or non-existent absorbance, making direct detection and quantification at trace levels impractical.

However, UV-Vis spectroscopy can be used as a detection method following a chemical derivatization step. This involves reacting the amine with a reagent to attach a chromophore, making the resulting product detectable by UV-Vis. It is more commonly employed as the detection principle in HPLC analysis, as previously mentioned, where the separation provides the necessary specificity. orientjchem.orgptfarm.pl

Flame Atomic Absorption Spectrometry (FAAS) is a highly sensitive technique used to determine the presence of trace metal contaminants. sfasu.edulibretexts.org In the production of chemical compounds like this compound, trace metals can be introduced from catalysts, reactors, or raw materials. FAAS is an essential quality control tool to ensure these metallic impurities are below acceptable limits. chemistryjournals.netresearchgate.net

The analysis involves dissolving a sample of this compound in a suitable solvent and aspirating the solution into a flame. epa.gov A light beam from a hollow-cathode lamp, specific to the metal being analyzed, is passed through the flame. libretexts.org Atoms of the target metal in the flame absorb this light, and the amount of absorption is proportional to the metal's concentration in the sample. epa.gov The technique is highly specific because each metal has a unique wavelength of absorption. sfasu.edu FAAS can detect many different elements at concentrations in the parts-per-million (ppm) range or lower. sfasu.edu

Table 3: Common Metal Contaminants and FAAS Detection

| Metal | Potential Source | Typical FAAS Detection Limit Range (mg/kg or ppm) |

|---|---|---|

| Lead (Pb) | Equipment, raw materials | 0.1 chemistryjournals.net |

| Cadmium (Cd) | Raw materials, environmental | 0.015 - 0.1 chemistryjournals.netresearchgate.net |

| Chromium (Cr) | Stainless steel equipment | ~0.02 researchgate.net |

| Nickel (Ni) | Catalysts, equipment | ~0.6 researchgate.net |

| Copper (Cu) | Equipment, piping | ~0.02 |

| Zinc (Zn) | Galvanized equipment | ~0.01 |

| Iron (Fe) | Equipment corrosion | ~0.03 |

Development of Novel Detection and Quantification Protocols

The development of new analytical protocols for this compound is centered on enhancing selectivity, sensitivity, and speed. Research efforts are exploring innovative derivatization techniques, advanced chromatographic methods, and novel sensor technologies.

One promising area of development is the use of derivatization agents to improve the volatility and thermal stability of 2-Ethylhexylamine for gas chromatography-mass spectrometry (GC-MS) analysis. Derivatization of the primary amine group can lead to the formation of derivatives with better chromatographic behavior and mass spectrometric fragmentation patterns, thereby lowering detection limits and improving identification accuracy. researchgate.net For instance, acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) converts the primary amine into an amide, a technique that has been successfully applied to other primary amine analyses. researchgate.net

Another avenue of research involves the development of novel stationary phases for high-performance liquid chromatography (HPLC) that offer enhanced separation for primary amines. While HPLC with fluorescence detection (HPLC-Fluo) is a current method for the analysis of 2-Ethylhexylamine, with a limit of quantification around 0.1 µ g/media for air samples, new column chemistries could further improve resolution and reduce analysis time. analytice.com

Furthermore, the principles of chemical reactions involving primary amines are being explored for the development of new sensor technologies. For example, the reaction of primary amine groups with specific reagents to produce a colorimetric or fluorescent signal is a well-established concept. llnl.gov Research into new materials, such as functionalized polymers or nanoparticles, could lead to the creation of highly selective and sensitive sensors for 2-Ethylhexylamine. These sensors could offer the advantage of rapid, on-site analysis without the need for extensive sample preparation or sophisticated laboratory instrumentation.

A comparative overview of a standard analytical method and the potential targets for novel protocols is presented below:

| Analytical Method | Principle | Limit of Quantification (LOQ) | Throughput | Key Advantages |

| HPLC-Fluo | Chromatographic separation followed by fluorescence detection. | 0.1 µg/Media analytice.com | Moderate | Established and reliable for specific matrices like air samples. analytice.com |

| Derivatization-GC-MS | Chemical modification of the analyte followed by gas chromatographic separation and mass spectrometric detection. researchgate.net | Potentially < 0.01 µg/mL | High | High selectivity and sensitivity, definitive identification. |

| Novel Sensor Technology | Specific chemical reaction or physical interaction on a sensor surface leading to a measurable signal (e.g., colorimetric, fluorescent). llnl.gov | Target: < 0.1 µg/mL | Very High | Rapid, portable, and suitable for on-site screening. |

The development of a simultaneous analytical method for multiple amines, although not yet explicitly including 2-Ethylhexylamine, demonstrates the potential for creating broad-spectrum screening techniques. nih.gov Such methods, often employing liquid chromatography-mass spectrometry (LC-MS), could be adapted and validated for the specific quantification of this compound in various samples. The recovery rates for similar amines in complex matrices using such methods have been shown to be in the range of 70-130%, indicating good accuracy. nih.gov

Future research in this area is expected to focus on the integration of these novel approaches to provide a comprehensive analytical toolkit for this compound, catering to a wide range of applications from environmental monitoring to industrial quality control.

Environmental and Safety Research Aspects of 2 Ethylhexylamine Hydrochloride

Environmental Fate and Transport Studies (Excluding Ecotoxicity)

Understanding the persistence, transformation, and movement of 2-ethylhexylamine (B116587) hydrochloride in the environment is key to predicting its potential impact. Research in this area investigates its degradation mechanisms and its interaction with soil and water.

The breakdown of 2-ethylhexylamine hydrochloride in the environment can occur through various biotic and abiotic processes.

Atmospheric Degradation : In the atmosphere, the primary degradation pathway for aliphatic amines is through reaction with hydroxyl (OH) radicals. nilu.com These amines are not expected to undergo direct photolysis (breakdown by sunlight) in the troposphere as their light absorption range is outside the available solar spectrum. nilu.com The reaction with OH radicals initiates a photo-oxidation process. nilu.comnilu.no While specific products for 2-ethylhexylamine are not detailed in the available literature, the process generally involves hydrogen abstraction from the amine or alkyl groups, leading to the formation of various smaller, oxidized compounds. nilu.no

Biodegradation : The potential for microbial degradation of the 2-ethylhexyl moiety has been observed. A study on the structurally related compound 2-ethylhexyl nitrate (B79036) found that the bacterium Mycobacterium austroafricanum IFP 2173 could biodegrade it. nih.gov The proposed catabolic pathway involves the initial conversion to 2-ethylhexanol, which is then oxidized to 2-ethylhexanoic acid. nih.gov This suggests a plausible biodegradation pathway for the carbon skeleton of 2-ethylhexylamine in environments with suitable microbial populations.

Chemical Degradation : The amine functional group is susceptible to reaction with strong oxidizing agents. researchgate.netchemicalbook.com In water treatment scenarios, advanced oxidation processes (AOPs) using agents like ozone or sodium hypochlorite can be effective in degrading nitrogen-containing organic compounds. researchgate.netiaea.org These processes generate highly reactive species that break down the parent molecule. researchgate.net

The mobility of this compound in soil and aquatic systems is largely governed by its adsorption to soil particles and organic matter. As an amine, its behavior is significantly influenced by environmental pH.

In acidic to neutral conditions, the amine group will be protonated, forming a positively charged cation (2-ethylhexylammonium). This cationic form is expected to adsorb to negatively charged soil components like clay minerals and organic matter through a process of cation exchange. This interaction would reduce its mobility. Conversely, under more alkaline (basic) conditions, the amine will be predominantly in its neutral, less water-soluble form, which would have a greater affinity for organic matter via hydrophobic partitioning.

The soil organic carbon-water partition coefficient (Koc) is a key parameter used to predict the mobility of chemicals in soil. A low Koc value indicates high mobility, meaning the substance is more likely to leach into groundwater. chemsafetypro.com While a specific Koc value for this compound was not found in the reviewed literature, classification schemes are used to categorize mobility based on this value.

Table 1: General Soil Mobility Classification Based on Koc Value

| Koc Range | Mobility Class |

|---|---|

| 0 - 50 | Very High |

| 50 - 150 | High |

| 150 - 500 | Medium |

| 500 - 2,000 | Low |

| 2,000 - 5,000 | Slightly |

| > 5,000 | Immobile |

This table is based on the McCall et al. classification scheme and illustrates how a Koc value is used to predict a chemical's potential to move through soil. chemsafetypro.com

Research on Safe Handling and Storage Protocols in Laboratory Settings

Given its corrosive and flammable nature, establishing and adhering to strict safety protocols is paramount when handling this compound in the laboratory. chemicalbook.comnih.gov Research focuses on the effectiveness of protective equipment, emergency procedures, and chemical compatibility.

Effective PPE is the primary barrier to preventing exposure. Research in this area evaluates the resistance of various materials to chemical permeation. Key metrics include breakthrough time (BTT), which is the time it takes for a chemical to be detected on the inside of the protective material. gloves.com

Studies on the permeation of aliphatic amines through different glove materials provide insight into PPE efficacy. For example, research on triethylamine, a related aliphatic amine, measured breakthrough times for several common glove types. Such studies are critical for selecting appropriate PPE for handling specific chemical classes.

Table 2: Example of Breakthrough Time Efficacy Data for Various Glove Materials (Tested with Triethylamine)

| Glove Material | Breakthrough Time (minutes) |

|---|---|

| Natural Rubber | > 240 |

| Neoprene | > 240 |

| Nitrile | > 240 |

| Butyl | ~40 |

| Polyvinyl Chloride (PVC) | < 10 |

Note: This data is for Triethylamine and serves as an illustrative example of PPE efficacy research. nih.gov Specific testing should be conducted for this compound.

In addition to gloves, comprehensive protection includes chemical safety goggles or a face shield to prevent eye contact and protective clothing to avoid skin exposure. nj.gov For situations with potential for vapor inhalation, a respirator may be necessary. nj.gov

In the event of a spill, rapid and effective containment and clean-up are essential to mitigate hazards. Research-informed protocols provide a systematic approach to managing such incidents.

Immediate Actions:

Evacuate : All non-essential personnel should be cleared from the spill area. nj.gov

Ventilate : The area should be well-ventilated to disperse vapors. nj.govacs.org

Eliminate Ignition Sources : As the parent amine is flammable, all sources of ignition must be removed. nj.govnoaa.gov

Containment and Clean-up: The primary method for cleaning up a liquid spill involves absorption and neutralization.

Table 3: Spill Containment and Clean-up Methodologies

| Step | Methodology | Description |

|---|---|---|

| Containment | Diking / Absorption | Create a barrier around the spill using an inert, non-combustible absorbent material like dry sand, cat litter, or vermiculite to prevent it from spreading. acs.orgnoaa.gov |

| Neutralization & Absorption | Application of Absorbent Mixture | For 2-Ethylhexylamine, covering the liquid with a mixture of dry sand and soda ash is recommended. nj.gov The soda ash (a weak base) helps to neutralize the acidic nature of the hydrochloride salt, while the sand absorbs the liquid. For the parent amine, a weak acid like citric acid could be used for neutralization. acs.org |

| Collection | Use of Non-Sparking Tools | The absorbed material should be collected using clean, non-sparking tools to prevent ignition of flammable vapors. noaa.gov |

| Disposal | Hazardous Waste Containment | The collected residue should be placed in sealed, properly labeled containers for disposal as hazardous waste in accordance with local environmental regulations. nj.govacs.org |

Preventing accidental hazardous reactions requires a thorough understanding of chemical incompatibilities. 2-Ethylhexylamine, as a primary amine and a combustible liquid, can react dangerously with a range of substances. chemicalbook.comnih.gov Studies and safety data identify several key incompatibilities.

The most significant reactions involve strong acids and oxidizing agents. The reaction with acids is a neutralization that is exothermic, meaning it releases heat, which can cause boiling and splashing if not controlled. nih.govnoaa.gov Reactions with strong oxidizers can be vigorous and potentially lead to fire or explosion. chemicalbook.comnoaa.gov

Table 4: Incompatible Materials and Potential Hazardous Reactions with 2-Ethylhexylamine

| Incompatible Material Class | Specific Examples | Potential Hazard |

|---|---|---|

| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates, Chromic acid | Vigorous reaction, risk of fire and explosion. chemicalbook.comnoaa.gov |

| Strong Acids | Hydrochloric acid, Sulfuric acid, Nitric acid | Exothermic neutralization reaction, generating heat. nih.govnoaa.gov |

| Other Organics | Isocyanates, Halogenated organics, Epoxides, Anhydrides, Acid halides | Potentially incompatible reactions. nih.govnoaa.gov |

| Strong Reducing Agents | Hydrides | Generation of flammable hydrogen gas. nih.govnoaa.gov |

Waste Management and Disposal Research for Laboratory Byproducts

Proper disposal of this compound and materials contaminated with it is essential and subject to stringent regulatory frameworks. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the classification and disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA). pfw.edu Generators of hazardous waste are responsible for correctly identifying, labeling, handling, storing, and disposing of such materials. pfw.edu

It is the policy of many institutions that all chemical wastes are to be managed as hazardous unless explicitly determined otherwise. pfw.edu Therefore, laboratory-generated waste containing this compound should be considered hazardous. This includes unused or expired chemicals, reaction residues, and contaminated labware.

Table 1: Regulatory Framework for Hazardous Waste Management

| Regulatory Body | Act/Regulation | Key Requirements |

|---|---|---|

| U.S. Environmental Protection Agency (EPA) | Resource Conservation and Recovery Act (RCRA) | Identification, labeling, handling, storage, and disposal of hazardous waste. pfw.edu |

Adhered or Collected Material Disposal in Accordance with Regulations

Materials that have come into contact with this compound, such as personal protective equipment (PPE), absorbent materials used for spills, and contaminated glassware, must be disposed of as hazardous waste. nj.govpurdue.edu

For spills, inert absorbent materials like vermiculite, sand, or earth should be used to soak up the substance. coleparmer.com A mixture of dry sand and soda ash can also be utilized. nj.gov All collected absorbent material and contaminated debris must be placed in a suitable, sealed container for disposal. nj.govpurdue.edu It is crucial to use spark-proof tools during cleanup, especially if the free amine, which is flammable, is present. coleparmer.com

Empty containers that previously held this compound must also be managed carefully. They may retain product residue and should be treated as hazardous waste. coleparmer.com Rinsing the container may be an option, but the rinsate must be collected and disposed of as hazardous waste.

Table 2: Disposal Procedures for Contaminated Materials

| Material Type | Disposal Procedure | Regulatory Compliance |

|---|---|---|

| Spill Absorbents (Vermiculite, Sand) | Place in a sealed, labeled container for hazardous waste disposal. nj.govcoleparmer.com | RCRA, State, and Local Regulations |

| Contaminated PPE (Gloves, Lab Coats) | Collect in a designated hazardous waste container. nj.gov | RCRA, State, and Local Regulations |

Prevention of Environmental Discharge into Drains, Waterways, or Soil

Discharging this compound into the environment is strictly prohibited due to its potential ecotoxicity. sigmaaldrich.comoxea-chemicals.com The free amine, 2-Ethylhexylamine, is known to be harmful to aquatic life in very low concentrations. noaa.gov Long-chain aliphatic amines, as a class, are recognized for their potential to cause adverse effects in aquatic, sediment, and soil-dwelling organisms at low concentrations. canada.cacanada.ca

Accidental releases into drains, waterways, or soil must be prevented through careful handling and the implementation of secondary containment measures for storage containers. cwu.edu In the event of a spill, immediate action should be taken to contain the material and prevent it from spreading. noaa.gov Diking the spill area with absorbent materials can effectively control the spread of the liquid. dep.state.pa.us

Neutralization of this compound waste may be a consideration prior to disposal. As it is the salt of a weak base and a strong acid, it will be acidic in solution. Neutralization would involve the addition of a suitable base. However, institutional and regulatory policies on in-lab neutralization vary and must be strictly followed. cwu.educornell.edu The evaporation or intentional dilution of hazardous waste to avoid proper disposal is illegal.

Table 3: Environmental Fate and Ecotoxicity of Related Amines

| Compound Class | Environmental Behavior | Ecotoxicity |

|---|---|---|

| Long-Chain Aliphatic Amines | Tendency to sorb to solids in aquatic environments. canada.ca | Potential for adverse effects on aquatic, sediment, and soil organisms at low concentrations. canada.cacanada.ca |

Theoretical and Computational Studies

Quantum Chemical Simulations for Molecular Properties